

Preparing Pritelivir Mesylate Hydrate for In Vivo Efficacy Studies

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Compound of Interest

Compound Name: Pritelivir mesylate hydrate

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pritelivir is a potent, first-in-class antiviral drug candidate that targets the helicase-primase complex of the herpes simplex virus (HSV).^{[1][2][3][4][5]} This novel mechanism of action makes it a promising therapeutic option, particularly for infections caused by acyclovir-resistant HSV strains.^{[2][3][6]} **Pritelivir mesylate hydrate** is the salt form selected for pharmaceutical development due to its improved stability.^{[6][7]} This document provides detailed application notes and protocols for the preparation of **Pritelivir mesylate hydrate** for in vivo studies, ensuring reproducible and effective formulation for pre-clinical research.

Physicochemical Properties

Pritelivir mesylate hydrate is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₄ N ₄ O ₇ S ₃	[8][9][10]
Molecular Weight	516.61 g/mol	[8][9][10]
CAS Number	1428321-10-1	[8][9]
Mechanism of Action	Inhibitor of HSV helicase-primase complex	[1][3][4][11][12][13][14]
IC ₅₀ (HSV-1 & HSV-2)	0.02 µM	[8][10][11][12][14]

Solubility Data

Pritelivir mesylate hydrate is classified as a Biopharmaceutics Classification System (BCS) Class II drug substance, indicating low solubility and high permeability.[13] Its solubility is pH-dependent, with higher solubility at lower pH.[13] A summary of its solubility in various solvents is provided in Table 2.

Solvent	Solubility	Notes	Reference
Water	< 1 mg/mL (insoluble or slightly soluble)	-	[15]
Ethanol	< 1 mg/mL (insoluble or slightly soluble)	-	[15]
DMSO	21.67 mg/mL (53.84 mM)	Sonication is recommended.	[15]
DMSO	≥ 100 mg/mL (193.57 mM)	Use newly opened DMSO as it is hygroscopic.	[11]
DMSO	83.33 mg/mL (167.13 mM)	Ultrasonic assistance may be needed.	[14]
10% DMSO in Saline	10 mM	-	[10]
PEG 400	10.1 mg/mL	-	[16]
Propylene glycol	4.7 mg/mL	-	[16]
Glycerin	13.1 mg/mL	-	[16]

In Vivo Formulation Protocols

Due to its limited aqueous solubility, **Pritelivir mesylate hydrate** requires a specific vehicle for in vivo administration. Below are detailed protocols for preparing formulations suitable for oral gavage in animal models.

Protocol 1: Standard Vehicle Formulation

This formulation is suitable for achieving a concentration of 2 mg/mL.

Materials:

- **Pritelivir mesylate hydrate**
- Dimethyl sulfoxide (DMSO)

- PEG300
- Tween® 80
- Saline (0.9% NaCl)

Procedure:

- Weigh the required amount of **Pritelivir mesylate hydrate**.
- Prepare the vehicle by sequentially adding the following components in the specified ratio: 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% Saline.
- Add the **Pritelivir mesylate hydrate** to the vehicle to achieve a final concentration of 2 mg/mL.
- Sonicate the mixture to aid dissolution. Ensure the solution is clear before administration.^[15]
It is recommended to prepare this formulation fresh before each use.^[15]

Protocol 2: Alternative Vehicle Formulations for Higher Concentrations

These formulations can achieve a concentration of at least 2.5 mg/mL.

Materials:

- **Pritelivir mesylate hydrate**
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- (20% SBE- β -CD in Saline)

- Corn Oil

Choose one of the following vehicle compositions:

- Vehicle A: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
- Vehicle B: 10% DMSO + 90% (20% SBE- β -CD in Saline)
- Vehicle C: 10% DMSO + 90% Corn Oil

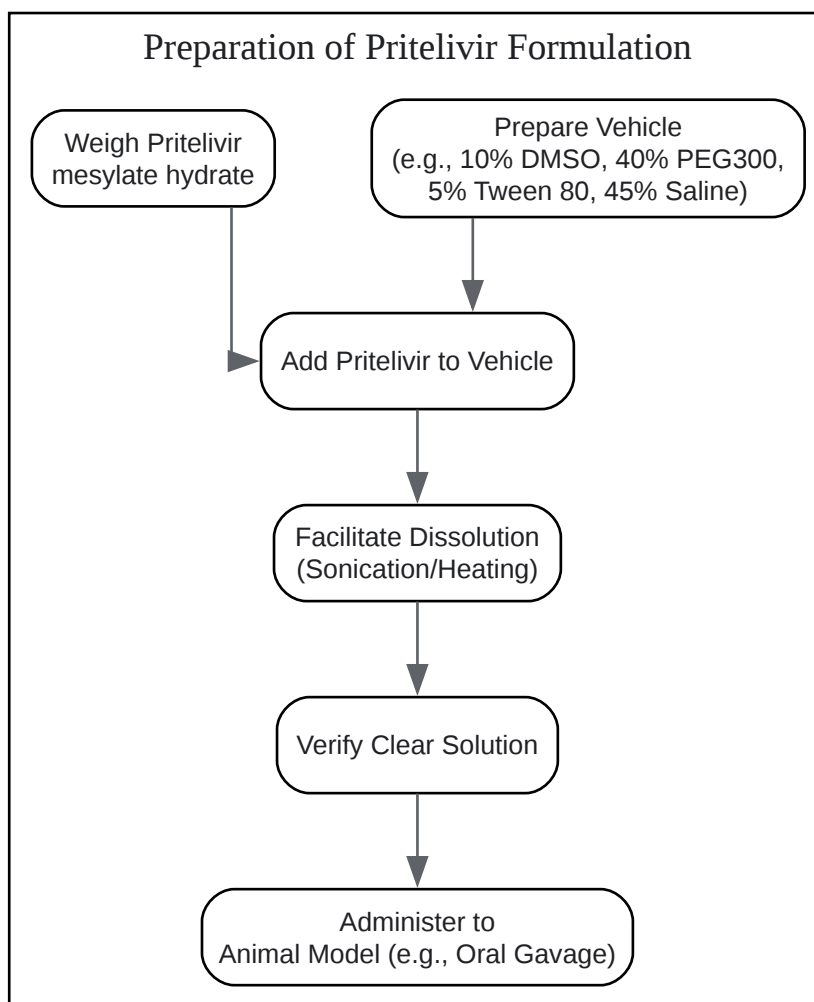
Procedure:

- Weigh the required amount of **Pritelivir mesylate hydrate**.
- Prepare the chosen vehicle by adding each solvent one by one.
- Add the **Pritelivir mesylate hydrate** to the vehicle.
- If precipitation or phase separation occurs, use heat and/or sonication to facilitate dissolution until a clear solution is obtained.[\[11\]](#)

Experimental Workflows and Signaling Pathways

Pritelivir Formulation Workflow

The following diagram illustrates the general workflow for preparing **Pritelivir mesylate hydrate** for in vivo studies.

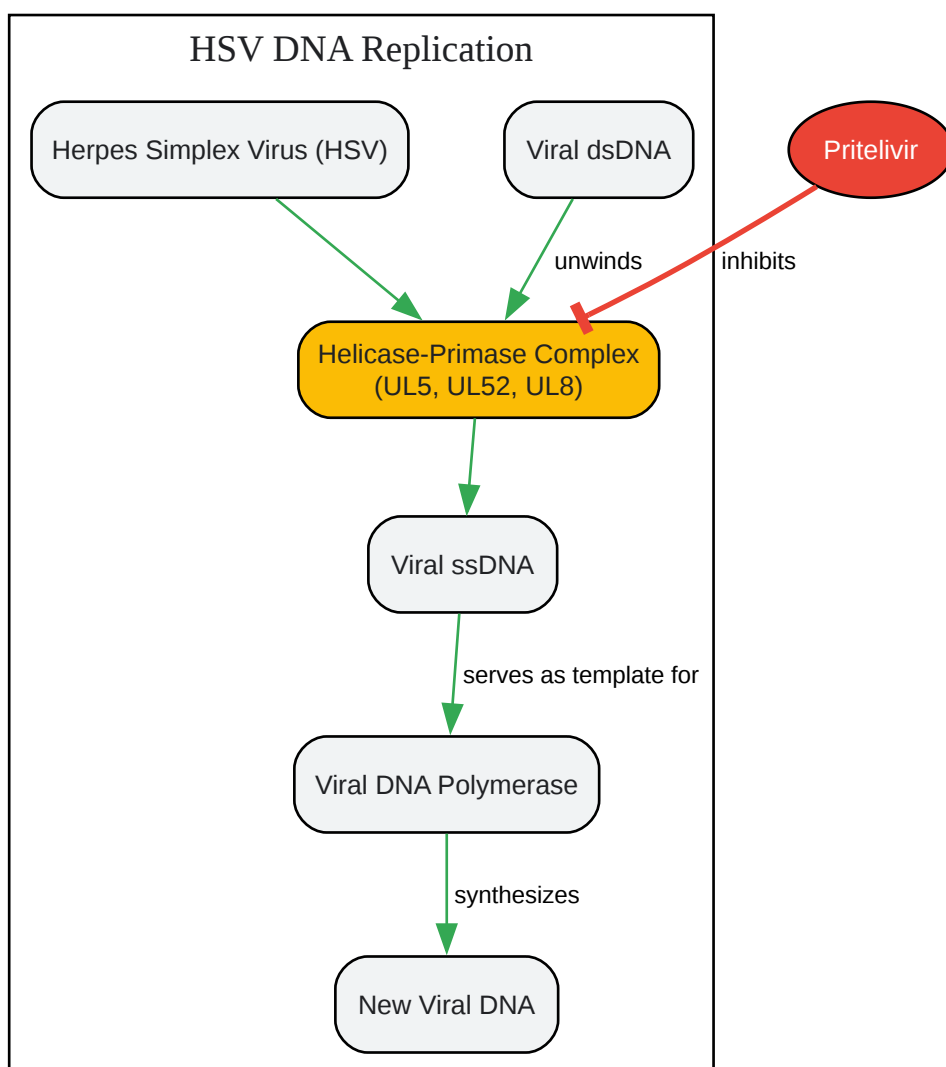


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Caption: Workflow for preparing **Pritelivir mesylate hydrate** formulation.

Mechanism of Action: Inhibition of HSV Helicase-Primase

Pritelivir exerts its antiviral activity by directly targeting the viral helicase-primase complex, which is essential for viral DNA replication.[1][3] The diagram below depicts this mechanism.



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Caption: Pritelivir inhibits the HSV helicase-primase complex.

In Vivo Efficacy and Dosing

Pritelivir has demonstrated superior efficacy compared to standard-of-care treatments like valacyclovir in various animal models of HSV infection.[6] It has shown significant antiviral activity and increased survival rates in murine models of disseminated herpes, cutaneous disease, and ocular herpes.[12]

Table 3: In Vivo Efficacy and Dosing of Pritelivir

Animal Model	Dose Range	Efficacy Outcome	Reference
Murine lethal challenge (HSV-1 & HSV-2)	ED ₅₀ : 0.5 mg/kg	Increased survival	[6] [17]
Murine lethal challenge (HSV-1, E-377)	0.3-30 mg/kg	Reduced mortality	[11]
Murine model of recurrent cutaneous disease	20 mg/kg b.i.d.	Halved the time to return to a disease score of zero	[6] [17]
Murine model of herpes simplex encephalitis	0.03-45 mg/kg	Significantly increased survival	[11]
Combination therapy with Acyclovir (HSV-2)	0.1 or 0.3 mg/kg/dose	Protective effect and increased survival	[11]

Pharmacokinetics

Pritelivir exhibits good oral bioavailability in several species, as summarized in Table 4.

Table 4: Oral Bioavailability of Pritelivir

Species	Oral Bioavailability	Reference
Rat	65%	[6]
Dog	83%	[6]
Monkey	63%	[6]
Human	72% (fasted), 73%	[6] [18]

Safety and Tolerability

In preclinical and clinical studies, Pritelivir has been shown to be well-tolerated with a favorable safety profile.[5][18] It has been found to be non-genotoxic in in vitro assays.[6]

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the preparation and use of **Pritelivir mesylate hydrate** in in vivo studies. Adherence to these guidelines will facilitate the generation of reliable and reproducible data in the pre-clinical evaluation of this promising antiviral agent.

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